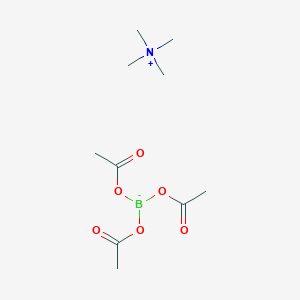
Mercuric oxide
概要
説明
Mercuric oxide, also known as mercury(II) oxide, is an inorganic compound with the chemical formula HgO. It appears as a red or orange solid and is known for its high toxicity. This compound has historical significance, as it was used by Joseph Priestley in the discovery of oxygen. This compound is found in nature as the mineral montroydite, although it is quite rare .
科学的研究の応用
Mercuric oxide has several applications in scientific research and industry:
Batteries: It was historically used in mercury batteries due to its stable voltage output.
Laboratory Reagent: Due to its strong oxidizing properties, this compound is used as a reagent in various chemical reactions.
Synthesis of Mercury Compounds: It serves as a starting material for the synthesis of other mercury compounds, such as mercury salts.
Analytical Chemistry: This compound is used as a reference material in determining the standard electrode potential of half-cells.
作用機序
The toxicity of mercuric oxide is primarily due to its ability to bind with sulfhydryl groups in proteins, leading to enzyme inactivation. This binding disrupts various metabolic pathways and cellular functions. This compound can also induce oxidative stress by generating free radicals, further contributing to its toxic effects .
Safety and Hazards
将来の方向性
Mercury pollution is a global issue and the toxicity of mercury depends on its speciation . Chemical redox reactions of mercury in an aquatic environment greatly impact on Hg evasion to the atmosphere and the methylation of mercury in natural waters . Identifying the abiotic redox pathways of mercury relevant to natural waters is important for predicting the transport and fate of Hg in the environment .
生化学分析
Biochemical Properties
Mercuric oxide plays a significant role in biochemical reactions. Microorganisms, both prokaryotic and eukaryotic, have the ability to detoxify mercury and transform its phase to less-toxic valence through various metabolic scenarios like biosorption, bioprecipitation, bioleaching, bioaccumulation, and biovolatilization . These mechanisms are catalyzed by different enzymatic systems including mercuric reductase and organomercurial lyase .
Cellular Effects
Mercury (Hg) jeopardizes ecological balance and public health globally owing to its cytotoxicity, indegradability, coexistence in different chemical forms, uneven distribution, mobility, and long-lasting in the atmosphere . The presence of this compound represents a risky stalemate that jeopardizes all living creatures and their ambient ecosystem .
Molecular Mechanism
The molecular mechanism of action of this compound involves the transformation or synthesis of different inorganic materials . This process is strictly controlled by the physiology of the microorganisms, allowing them to overcome the toxic effect of the external metal environment .
Temporal Effects in Laboratory Settings
It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials like quantum dots, alloy, and metal conjugates .
Metabolic Pathways
This compound is involved in various metabolic pathways. Microorganisms have the ability to detoxify mercury and transform its phase to less-toxic valence through various metabolic scenarios . These mechanisms are catalyzed by different enzymatic systems .
Transport and Distribution
It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials .
Subcellular Localization
It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials .
準備方法
Mercuric oxide can be synthesized through several methods:
Thermal Decomposition of Mercury Nitrate: Heating mercury nitrate (Hg(NO₃)₂) results in the decomposition of the nitrate to produce this compound, nitrogen dioxide, and oxygen.
Direct Oxidation of Mercury: Mercury can be oxidized in the presence of oxygen at approximately 350°C to form this compound.
Precipitation Method: The yellow form of this compound can be obtained by precipitating aqueous mercury(II) ions with an alkali.
化学反応の分析
Mercuric oxide undergoes various chemical reactions, including:
Decomposition: When heated above 500°C, this compound decomposes into mercury and oxygen.
Reactions with Reducing Agents: This compound reacts violently with reducing agents such as hydrogen peroxide, magnesium, and disulfur dichloride, often resulting in the formation of elemental mercury and other products.
Reactions with Acids: this compound dissolves in acids to form corresponding mercury salts.
類似化合物との比較
Mercuric oxide can be compared with other mercury compounds such as:
Mercury(I) oxide (Hg₂O): Unlike this compound, mercury(I) oxide is less stable and decomposes more readily.
Mercury(II) chloride (HgCl₂): This compound is highly toxic and used in various industrial applications, including as a catalyst in the production of vinyl chloride.
Mercury(II) sulfide (HgS): Known for its use as a pigment, mercury(II) sulfide is less reactive compared to this compound.
This compound is unique due to its strong oxidizing properties and its historical significance in the discovery of oxygen.
特性
IUPAC Name |
oxomercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHYYKOEPRTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgO | |
| Record name | MERCURIC OXIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | mercury(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mercury(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042125 | |
| Record name | Mercuric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER. | |
| Record name | MERCURIC OXIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MERCURIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor) | |
| Record name | MERCURIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCURIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³ | |
| Record name | MERCURIC OXIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCURIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered | |
CAS RN |
21908-53-2 | |
| Record name | MERCURIC OXIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercuric oxide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021908532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury oxide (HgO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercuric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury monoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MERCURIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at 932 °F (EPA, 1998), 500 °C (decomp) | |
| Record name | MERCURIC OXIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5050 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MERCURIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)
![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)










